molecular formula C8H5BrF2N4OS B4336470 N-(5-bromo-1,3-thiazol-2-yl)-1-(difluoromethyl)-1H-pyrazole-3-carboxamide

N-(5-bromo-1,3-thiazol-2-yl)-1-(difluoromethyl)-1H-pyrazole-3-carboxamide

Cat. No.: B4336470
M. Wt: 323.12 g/mol
InChI Key: DKQYYAJIKCZBLG-UHFFFAOYSA-N
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Description

N-(5-bromo-1,3-thiazol-2-yl)-1-(difluoromethyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that features a unique combination of a thiazole ring, a pyrazole ring, and a carboxamide group

Properties

IUPAC Name

N-(5-bromo-1,3-thiazol-2-yl)-1-(difluoromethyl)pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2N4OS/c9-5-3-12-8(17-5)13-6(16)4-1-2-15(14-4)7(10)11/h1-3,7H,(H,12,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKQYYAJIKCZBLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1C(=O)NC2=NC=C(S2)Br)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-1,3-thiazol-2-yl)-1-(difluoromethyl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the Thiazole Ring: Starting with a suitable precursor, such as 2-aminothiazole, bromination can be carried out using bromine or N-bromosuccinimide (NBS) to introduce the bromo group at the 5-position.

    Formation of the Pyrazole Ring:

    Coupling Reaction: The final step involves coupling the brominated thiazole with the difluoromethylated pyrazole through a carboxamide linkage, possibly using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-1,3-thiazol-2-yl)-1-(difluoromethyl)-1H-pyrazole-3-carboxamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromo group on the thiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the pyrazole ring or the carboxamide group.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution of the bromo group with an amine would yield an aminothiazole derivative.

Scientific Research Applications

    Medicinal Chemistry: As a potential lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Agricultural Chemistry: As a potential pesticide or herbicide, due to its unique chemical structure.

    Materials Science: As a building block for the synthesis of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(5-bromo-1,3-thiazol-2-yl)-1-(difluoromethyl)-1H-pyrazole-3-carboxamide would depend on its specific application. In medicinal chemistry, it might act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-1,3-thiazol-2-yl)-1-(difluoromethyl)-1H-pyrazole-3-carboxamide
  • N-(5-methyl-1,3-thiazol-2-yl)-1-(difluoromethyl)-1H-pyrazole-3-carboxamide

Uniqueness

N-(5-bromo-1,3-thiazol-2-yl)-1-(difluoromethyl)-1H-pyrazole-3-carboxamide is unique due to the presence of the bromo group, which can participate in specific chemical reactions that other similar compounds might not undergo. This uniqueness can be leveraged to develop new derivatives with potentially enhanced properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-bromo-1,3-thiazol-2-yl)-1-(difluoromethyl)-1H-pyrazole-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(5-bromo-1,3-thiazol-2-yl)-1-(difluoromethyl)-1H-pyrazole-3-carboxamide

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